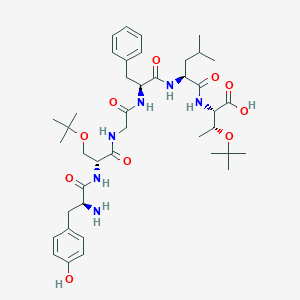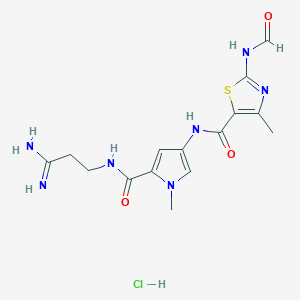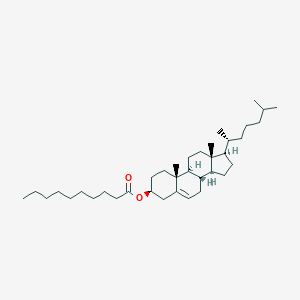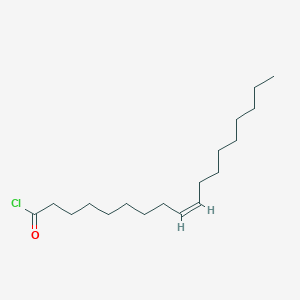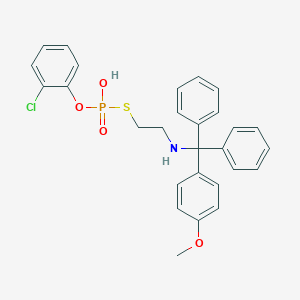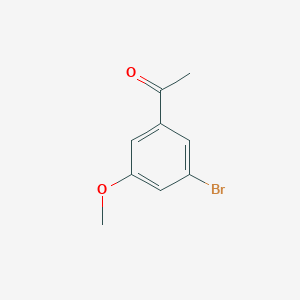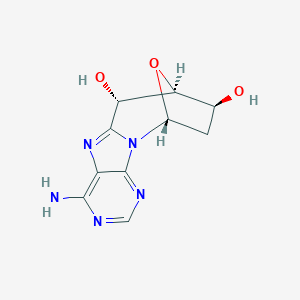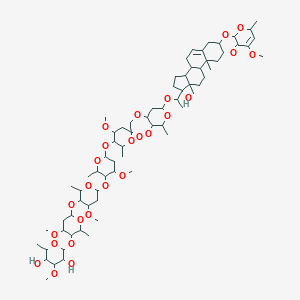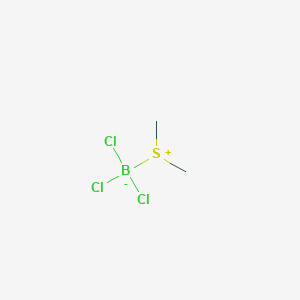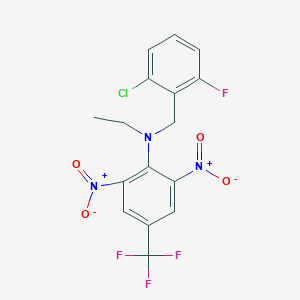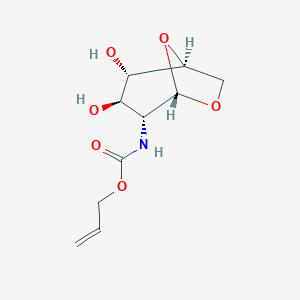
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose, also known as ACG, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. ACG is a derivative of 2-deoxyglucose, a glucose analogue that is commonly used in cancer research. ACG has been shown to have promising properties that make it a potential candidate for use in cancer treatment, as well as other areas of research.
Mecanismo De Acción
The mechanism of action of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is not fully understood, but it is believed to work by inhibiting the glycolytic pathway in cancer cells. This is the process by which cancer cells generate energy. By inhibiting this pathway, 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose can cause cancer cells to die.
Efectos Bioquímicos Y Fisiológicos
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the glycolytic pathway in cancer cells. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has also been shown to have anti-inflammatory properties and to reduce the levels of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose. One area of research is to further elucidate its mechanism of action. This will help researchers to better understand how it works and to develop more effective treatments. Another area of research is to investigate its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders. Finally, researchers may also explore the use of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in combination with other therapies to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose involves a multi-step process that starts with the conversion of 2-deoxyglucose to 2-deoxy-2-iodo-glucose. This is followed by the reaction of the iodine with allyl carbamate to form the allyl carbamate ester. The final step involves the removal of the allyl group to form 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose.
Aplicaciones Científicas De Investigación
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in cancer treatment. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This makes it a potential candidate for use in cancer therapy.
Propiedades
Número CAS |
121363-69-7 |
|---|---|
Nombre del producto |
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose |
Fórmula molecular |
C10H15NO6 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
prop-2-enyl N-[(1S,2S,3R,4R,5S)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]carbamate |
InChI |
InChI=1S/C10H15NO6/c1-2-3-15-10(14)11-6-8(13)7(12)5-4-16-9(6)17-5/h2,5-9,12-13H,1,3-4H2,(H,11,14)/t5-,6+,7+,8+,9-/m0/s1 |
Clave InChI |
HJQJODXPOUPZAU-CBHQDSPSSA-N |
SMILES isomérico |
C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@@H]2CO[C@H]1O2)O)O |
SMILES |
C=CCOC(=O)NC1C(C(C2COC1O2)O)O |
SMILES canónico |
C=CCOC(=O)NC1C(C(C2COC1O2)O)O |
Sinónimos |
2-allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose AOCAADG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




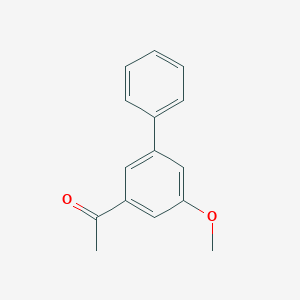
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
